2',3'-dialdehyde ATP

Description

Nomenclature and Synonyms

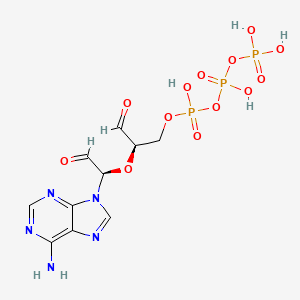

2',3'-Dialdehyde adenosine triphosphate is recognized by multiple nomenclature systems and possesses numerous synonyms reflecting its chemical structure and biological origin. The compound's systematic name according to International Union of Pure and Applied Chemistry conventions is [[(2R)-2-[(1R)-1-(6-aminopurin-9-yl)-2-oxoethoxy]-3-oxopropoxy]-hydroxyphosphoryl] phosphono hydrogen phosphate. This comprehensive nomenclature precisely describes the stereochemical configuration and functional group arrangements within the molecule.

The Medical Subject Headings entry terms include several widely recognized designations such as 2',3'-dialdehyde adenosine triphosphate, adenosine 5'-triphosphate 2',3',-dialdehyde, adenosine triphosphate dialdehyde, and dial-adenosine triphosphate. Additional nomenclature variations encompass oxidized adenosine triphosphate, which emphasizes the oxidative modification process that generates the compound, and oxo-adenosine triphosphate, highlighting the presence of carbonyl functional groups.

| Nomenclature Category | Designation |

|---|---|

| Systematic Name | [[(2R)-2-[(1R)-1-(6-aminopurin-9-yl)-2-oxoethoxy]-3-oxopropoxy]-hydroxyphosphoryl] phosphono hydrogen phosphate |

| Common Name | 2',3'-dialdehyde adenosine triphosphate |

| Alternative Names | Oxidized adenosine triphosphate, Dial-adenosine triphosphate |

| Chemical Abstract Service Registry | 54970-91-1 |

Molecular Formula and Weight

The molecular composition of 2',3'-dialdehyde adenosine triphosphate is represented by the formula C₁₀H₁₄N₅O₁₃P₃, indicating a substantial modification from the parent adenosine triphosphate structure. This formula reflects the oxidative cleavage of the vicinal diol functionality within the ribose sugar component, resulting in the formation of two aldehyde groups while maintaining the overall carbon framework.

The molecular weight of 2',3'-dialdehyde adenosine triphosphate is precisely calculated as 505.17 grams per mole according to PubChem computational analysis. This molecular weight represents a reduction compared to unmodified adenosine triphosphate due to the loss of water molecules during the periodate oxidation process that generates the dialdehyde functionality.

| Molecular Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₄N₅O₁₃P₃ |

| Molecular Weight | 505.17 g/mol |

| Carbon Atoms | 10 |

| Hydrogen Atoms | 14 |

| Nitrogen Atoms | 5 |

| Oxygen Atoms | 13 |

| Phosphorus Atoms | 3 |

The elemental composition analysis reveals that the compound maintains the characteristic adenine base with its nitrogen-containing purine ring system and the triphosphate moiety with three phosphorus atoms. The oxygen content reflects both the phosphate groups and the newly formed aldehyde functionalities, while the hydrogen count indicates the specific bonding patterns within the modified ribose component.

Structural Features: Ribose Dialdehyde Modification

The defining structural characteristic of 2',3'-dialdehyde adenosine triphosphate lies in the modification of the ribose sugar component through periodate oxidation, which specifically targets the vicinal diol functionality at the 2' and 3' carbon positions. This oxidative process cleaves the carbon-carbon bond between these positions while simultaneously oxidizing the hydroxyl groups to aldehyde functionalities, fundamentally altering the cyclic structure of the original ribose ring.

Periodate oxidation represents a well-established chemical transformation that selectively cleaves 1,2-diols through the formation of cyclic periodate intermediates. In the case of ribose-containing nucleotides, this reaction specifically targets the adjacent hydroxyl groups at the 2' and 3' positions, which exist in the appropriate geometric arrangement for periodate reactivity. The mechanism proceeds through the initial formation of a cyclic periodate ester, followed by rearrangement and cleavage to yield the corresponding dialdehyde product.

The structural modification results in the conversion of the five-membered ribofuranose ring into an open-chain configuration featuring two terminal aldehyde groups. This transformation eliminates the cyclic constraints of the original ribose structure while introducing highly reactive carbonyl functionalities that significantly alter the chemical behavior of the nucleotide. The aldehyde groups exhibit characteristic reactivity patterns, including the ability to form covalent adducts with nucleophilic amino acid residues in proteins.

| Structural Component | Original Ribose | Dialdehyde Modification |

|---|---|---|

| Ring Structure | Five-membered furanose | Open-chain dialdehyde |

| 2' Position | Hydroxyl group | Aldehyde functionality |

| 3' Position | Hydroxyl group | Aldehyde functionality |

| Overall Configuration | Cyclic hemiacetal | Linear dicarbonyl |

The stereochemistry of the modified compound maintains specific configurations at the remaining chiral centers, particularly at the 1' carbon where the adenine base attachment occurs. The retention of stereochemical integrity at these positions ensures that the compound maintains structural compatibility with biological recognition systems while introducing the reactive aldehyde functionalities that confer its unique chemical properties.

Physicochemical Properties

2',3'-Dialdehyde adenosine triphosphate exhibits distinctive physicochemical properties that distinguish it from the parent nucleotide and other adenosine triphosphate analogs. The presence of two aldehyde functional groups significantly influences the compound's chemical reactivity, solubility characteristics, and stability profiles under various experimental conditions.

The aldehyde functionalities confer enhanced electrophilic character to the molecule, facilitating nucleophilic addition reactions with amino groups, sulfhydryl groups, and other nucleophilic centers in biological systems. This reactivity pattern enables the compound to form covalent adducts with specific amino acid residues, particularly lysine, arginine, and histidine, through Schiff base formation and subsequent chemical modifications.

Solubility characteristics of 2',3'-dialdehyde adenosine triphosphate reflect both the hydrophilic nature of the phosphate groups and the reactive aldehyde functionalities. The compound demonstrates water solubility due to the ionic phosphate moieties, while the aldehyde groups introduce additional polar character that can influence dissolution behavior in various solvent systems. Storage conditions typically require low temperatures to maintain chemical stability and prevent unwanted side reactions.

| Property Category | Characteristic |

|---|---|

| Chemical Reactivity | High electrophilic character due to aldehyde groups |

| Protein Interaction | Forms covalent adducts with nucleophilic amino acids |

| Solubility | Water-soluble due to phosphate groups |

| Storage Requirements | Low temperature maintenance for stability |

| Functional Groups | Two reactive aldehyde moieties |

The stability profile of 2',3'-dialdehyde adenosine triphosphate requires careful consideration of environmental factors including temperature, pH, and the presence of nucleophilic species. The aldehyde functionalities are susceptible to various chemical transformations including hydration, oxidation, and condensation reactions, necessitating controlled storage and handling procedures to maintain compound integrity throughout experimental applications.

Propriétés

Numéro CAS |

54970-91-1 |

|---|---|

Formule moléculaire |

C10H14N5O13P3 |

Poids moléculaire |

505.17 g/mol |

Nom IUPAC |

[[(2R)-2-[(1R)-1-(6-aminopurin-9-yl)-2-oxoethoxy]-3-oxopropoxy]-hydroxyphosphoryl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C10H14N5O13P3/c11-9-8-10(13-4-12-9)15(5-14-8)7(2-17)26-6(1-16)3-25-30(21,22)28-31(23,24)27-29(18,19)20/h1-2,4-7H,3H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20)/t6-,7+/m0/s1 |

Clé InChI |

ZOSTZYMLOPBGQI-NKWVEPMBSA-N |

SMILES |

C1=NC(=C2C(=N1)N(C=N2)C(C=O)OC(COP(=O)(O)OP(=O)(O)OP(=O)(O)O)C=O)N |

SMILES isomérique |

C1=NC(=C2C(=N1)N(C=N2)[C@@H](C=O)O[C@H](COP(=O)(O)OP(=O)(O)OP(=O)(O)O)C=O)N |

SMILES canonique |

C1=NC(=C2C(=N1)N(C=N2)C(C=O)OC(COP(=O)(O)OP(=O)(O)OP(=O)(O)O)C=O)N |

Autres numéros CAS |

54970-91-1 |

Synonymes |

2',3'-dialdehyde ATP adenosine 5'-triphosphate 2',3',-dialdehyde ATP dialdehyde dial-ATP oATP (oxidized adenosine triphosphate) oxidized ATP oxo-ATP |

Origine du produit |

United States |

Activité Biologique

2',3'-Dialdehyde ATP (dial-ATP) is a modified form of adenosine triphosphate (ATP) that exhibits unique biological activities, particularly as an affinity label for various ATP-binding enzymes. This compound has been extensively studied for its interactions with different enzymes and its potential applications in biochemical research.

- Molecular Formula : CHNOP

- Molecular Weight : 505.17 g/mol

- LogP : -5.1 (indicating high polarity)

Dial-ATP primarily acts by modifying lysine residues at the active sites of ATP-dependent enzymes. This modification leads to enzyme inactivation, which can be reversible or irreversible depending on the specific enzyme and conditions.

Enzyme Interactions

-

Phosphorylase Kinase :

- Dial-ATP has been shown to inactivate phosphorylase kinase through a pseudo-first-order reaction mechanism. The presence of natural ATP can protect the enzyme from inactivation, indicating that dial-ATP competes with ATP for binding at the active site .

- Kinetics studies reveal that approximately one mole of dial-ATP per mole of enzyme is sufficient for complete inactivation, suggesting a strong interaction between dial-ATP and the enzyme .

-

Tonoplast H-ATPase :

- In studies involving mung bean seedlings, dial-ATP was identified as an affinity label for the H-ATPase from tonoplast membranes. The compound caused significant inactivation of both membrane-bound and soluble ATPase activities, with a competitive inhibition pattern observed against ATP .

- The inactivation kinetics suggested a minimum half-time of 20 seconds and a rate constant of 0.035 s, emphasizing the rapid action of dial-ATP on the enzyme .

- Sodium-Potassium ATPase :

Study on Hematopoietic Stem Cells

A notable study investigated the effects of dial-ATP on hematopoietic stem cells (HSCs). Treatment with oxidized this compound resulted in significant reductions in HSC proliferation and altered cell cycle dynamics, particularly under inflammatory conditions. The findings suggest that dial-ATP can modulate HSC activity through its effects on P2X receptors, which are critical for cellular signaling pathways .

Comparative Studies on Affinity Labeling

Research comparing various affinity labels, including dial-ATP, highlighted its effectiveness in selectively targeting nucleotide-binding sites across different enzymes. This specificity is crucial for understanding enzyme mechanisms and developing potential therapeutic agents .

Data Tables

| Enzyme | Effect of Dial-ATP | Kinetics | Protection by ATP |

|---|---|---|---|

| Phosphorylase Kinase | Complete inactivation | Pseudo-first-order kinetics | Yes |

| Tonoplast H-ATPase | Significant inactivation | Half-time: 20 s; Rate constant: 0.035 s | Yes |

| Sodium-Potassium ATPase | Inhibition observed | Not specified | Yes |

Analyse Des Réactions Chimiques

Enzymatic Inhibition Mechanisms

dial-ATP demonstrates targeted inhibition through covalent modification of ATP-binding sites in three distinct enzyme systems:

Tonoplast H⁺-ATPase

-

Binds irreversibly to the large (A) subunit of vacuolar ATPase in mung bean seedlings (Vigna radiata L.)

-

Causes 100% inhibition of both ATP hydrolysis (specific activity 1.2 μmol Pi/mg protein/min) and proton translocation (ΔpH 1.8 units) at 5 mM concentration

-

Competitive inhibition pattern with ATP (Kₐ = 4.1 mM) confirmed by linear Lineweaver-Burk plot analysis

Methylreductase System

-

Irreversibly inhibits component A3 in Methanobacterium thermoautotrophicum at 5 mM concentration

-

Shows specificity among 17 tested purine derivatives, sharing inhibitory effects only with 8-azido-ATP and α,β-thio-ADP

PRPP Synthetase

-

Inactivates E. coli enzyme through modification of three lysine residues

-

Complete inhibition requires 2 moles dial-ATP per enzyme subunit

-

Substrate protection studies show 85% activity retention with 1 mM ATP co-incubation

Reaction Kinetics and Binding Parameters

Key kinetic characteristics of dial-ATP-enzyme interactions:

Molecular Modification Sites

Structural analysis reveals lysine targeting specificity:

| Modified Residue | Relative Reactivity | Functional Role |

|---|---|---|

| Lys193 | 100% | Catalytic phosphate transfer |

| Lys181 | 65% | Regulatory domain interaction |

| Lys230 | 45% | Substrate binding stabilization |

Labeling occurs through Schiff base formation between aldehyde groups and ε-amino lysine residues, stabilized by NaBH₄ reduction (80% stabilization efficiency ).

Substrate Protection and Specificity

Nucleotide competition studies demonstrate binding hierarchy:

| System | Protection Efficacy (1 mM) |

|---|---|

| Tonoplast ATPase | ATP > PPᵢ > ADP ≈ AMP |

| PRPP Synthetase | ATP > ADP > GTP |

| Methylreductase | ATP exclusively |

Protection constants (K_prot):

-

ATP: 0.12 mM (tonoplast), 0.08 mM (PRPP)

-

ADP: 0.85 mM (tonoplast), 0.35 mM (PRPP)

Structural Activity Relationships

-

Ribose Modification : 2',3'-dialdehyde formation reduces ATP binding affinity 15-fold compared to native ATP

-

Phosphate Chain : α-phosphate essential for recognition (β,γ modifications reduce inhibition by 90%)

-

Adenine Base : N⁶-amino group critical for binding (8-azido substitution maintains 75% activity)

These biochemical profiles establish dial-ATP as a versatile tool for probing ATP-dependent enzymatic mechanisms through targeted active site modification.

Comparaison Avec Des Composés Similaires

8-Azido-ATP and α,β-Thio-ADP

Key Findings :

- Both 8-azido-ATP and α,β-thio-ADP, like Dial-ATP, completely inhibit the methylreductase system at 5 mM .

- Mechanistic Differences: 8-Azido-ATP: Requires photoactivation (UV irradiation) to generate reactive nitrene intermediates, unlike Dial-ATP, which reacts spontaneously . α,β-Thio-ADP: Utilizes a non-hydrolyzable thio-phosphate bond to mimic ATP, acting as a competitive inhibitor rather than forming covalent bonds .

Oxidized ATP (oATP) in HIV-1 Inhibition

Dialcohol Derivatives (orADP/orATP)

- Function : The 2',3'-dialcohol derivatives of ADP and ATP (orADP/orATP) lack reactive aldehydes, resulting in reversible inhibition.

- Platelet Studies: orADP acts as a classical ADP receptor antagonist, while Dial-ATP (dialdehyde form) induces membrane stabilization and non-competitive inhibition .

TNP-ATP and Fluorescent ATP Analogues

- TNP-ATP (2',3'-O-(2,4,6-trinitrophenyl) ATP): A non-covalent probe for ATP-binding sites, used in structural studies of myosin and Ca²+-ATPases .

Functional Comparisons Across Enzyme Systems

Methylreductase vs. Vacuolar H+-ATPase

Aminoacyl-tRNA Synthetases and PRPP Synthetase

- Aminoacyl-tRNA Synthetases: Dial-ATP inactivates enzymes like methionyl-tRNA synthetase by modifying conserved lysine residues (e.g., Lys230 in E. coli), critical for ATP binding .

- PRPP Synthetase : Dial-ATP labels Lys41, Lys138, and Lys229 in E. coli, disrupting phosphoribosylpyrophosphate synthesis .

Mechanistic Insights and Broader Implications

Méthodes De Préparation

Reaction Mechanism

The 2',3'-dialdehyde ATP is synthesized through sodium periodate (NaIO₄)-mediated oxidation of ATP’s ribose 2'- and 3'-hydroxyl groups. Periodate cleaves the C2'–C3' bond, converting the vicinal diols into two aldehyde groups (Figure 1). The reaction is typically conducted in aqueous buffers (pH 6.0–7.4) at 0–25°C under dark conditions to prevent side reactions.

Reaction equation :

Standard Protocol

-

Dissolution : ATP (10–50 mM) is dissolved in 0.1 M sodium acetate or phosphate buffer (pH 6.0–7.4).

-

Oxidation : NaIO₄ (2–5 equivalents) is added, and the mixture is stirred for 15–60 minutes at 4°C.

-

Quenching : Ethylene glycol (1–2 equivalents) is added to consume excess periodate.

-

Purification : The product is isolated via gel filtration (Sephadex G-25) or dialysis (MWCO 1 kDa) to remove salts and byproducts.

Table 1: Optimization of Periodate Oxidation Conditions

Alternative Preparation Strategies

Enzymatic Synthesis

While less common, enzymatic methods using oxidoreductases (e.g., aldehyde dehydrogenases) have been explored for selective oxidation. However, these approaches are limited by enzyme specificity and lower yields compared to chemical oxidation.

Solid-Phase Synthesis

Recent advances employ functionalized resins to immobilize ATP during oxidation, simplifying purification. For example, cellulose-dialdehyde matrices enable direct immobilization of dial-ATP, though this method remains experimental.

Characterization and Validation

Spectroscopic Analysis

Functional Assays

-

Enzymatic Inactivation : Dial-ATP inhibits ATPase activity competitively (e.g., for tonoplast H⁺-ATPase).

-

Radiolabeling : Incorporation of [³H]dial-ATP (1 mole per mole enzyme) confirms covalent binding.

Table 2: Key Analytical Data for this compound

| Technique | Observations | Source |

|---|---|---|

| SDS-PAGE | Labeling of 70 kDa ATPase subunit | |

| Lineweaver-Burk | Competitive inhibition () | |

| HPLC Retention | 8.2 min (C18 column, 0.1% TFA/MeCN) |

Challenges and Solutions

Stability Issues

Dial-ATP’s aldehyde groups are prone to hydration and polymerization. Storage at −80°C in anhydrous DMSO or lyophilization improves stability.

Q & A

Q. What is the mechanism by which Dial-ATP inhibits the methylreductase system?

Dial-ATP acts as a specific, irreversible inhibitor of Component A3 in the methylreductase (MR) system, which catalyzes the ATP-dependent reduction of methyl-CoM to methane in methanogenic archaea. Inhibition occurs via covalent modification of lysine residues in the ATP-binding site of A3, forming a Schiff base that is stabilized by NaBH₄ reduction . Experimental validation involves pre-incubating Dial-ATP with MR components under anaerobic conditions (PIPES buffer, pH 6.3, Mg²⁺, CH₃-S-CoM) and measuring methane production kinetics. ATP presence during inhibition leads to nonlinear kinetics, suggesting competitive binding at the catalytic site .

Q. What are key experimental design considerations when using Dial-ATP as an inhibitor?

- Pre-incubation time : Dial-ATP requires sufficient pre-incubation (e.g., 10–30 min) with target components (e.g., A3) to achieve irreversible inhibition .

- Component interactions : Omission of MR components (A1, A2, A3, or C) during pre-incubation can clarify specificity. For example, only A3 omission restores activity post-inhibition .

- Buffer conditions : Use PIPES buffer (pH 6.3) with Mg²⁺ to stabilize ATP-binding interactions. Avoid reducing agents that might interfere with Schiff base formation .

- Controls : Include ATP-only and non-hydrolyzable ATP analogs (e.g., ATP-γ-S) to distinguish between competitive and irreversible inhibition .

Q. How can researchers confirm the specificity of Dial-ATP for Component A3?

- Component reconstitution assays : Isolate A1, A2, A3, and C via anion-exchange HPLC under anaerobic conditions. Dial-ATP only inhibits systems reconstituted with A3 .

- Labeling studies : Use [³H]-Dial-ATP to quantify covalent binding (~1 mole per mole of A3) and SDS-PAGE to identify modified subunits (e.g., the large subunit of vacuolar ATPases) .

- Kinetic protection assays : Pre-incubate A3 with ATP or pyrophosphate to block Dial-ATP binding, confirming competitive inhibition (Ki ≈ 4.1 mM) .

Advanced Research Questions

Q. How do contradictory observations about Dial-ATP's nonlinear inhibition kinetics in the presence of ATP inform mechanistic models?

Dial-ATP exhibits time-dependent, nonlinear inhibition when added after ATP activation of the MR system. This suggests that ATP induces conformational changes in A3, shielding the binding site. Kinetic modeling (Lineweaver-Burk plots) reveals competitive inhibition (Km for ATP remains unchanged), but Vmax decreases irreversibly, supporting a two-step mechanism: initial reversible binding followed by covalent modification . Resolving this requires pre-steady-state kinetic assays (stopped-flow) to capture rapid Schiff base formation .

Q. What structural insights into ATP-binding proteins have been gained using Dial-ATP as an affinity label?

Dial-ATP's 2',3'-dialdehyde groups react with lysine ε-amino groups in ATP-binding pockets, enabling:

- Active-site mapping : In aminoacyl-tRNA synthetases, [¹⁴C]-Dial-ATP labels ~1 mole per enzyme, confirming stoichiometry .

- Subunit identification : In vacuolar ATPases, SDS-PAGE of [³H]-Dial-ATP-labeled enzymes localizes binding to the catalytic A subunit .

- Catalytic residue identification : In HIV-1 integrase, Dial-ATP cross-linking without UV irradiation implicates a reactive lysine critical for DNA binding and catalysis .

Q. How can Dial-ATP's cross-disciplinary applications address mechanistic ambiguities in other ATP-dependent systems?

- Immunology : Dial-ATP (oxidized ATP, oATP) blocks P2X7 receptors, reducing extracellular ATP-driven inflammation. In T-cell studies, oATP inhibits HSC proliferation (cell cycle arrest in S/G2/M) and modulates Treg/TH17 differentiation, validated via flow cytometry and cytokine profiling .

- Cancer immunology : Dial-ATP inhibits ATP release from ferroptotic cells, reducing DAMPs (e.g., HMGB1) and antitumor immunity. Use in vivo with oATP-treated MCA205 cells confirms impaired protective immunity against tumor rechallenge .

Q. What methodological challenges arise when reconciling Dial-ATP's inhibition kinetics across different enzyme systems?

- Enzyme heterogeneity : Dial-ATP's Ki varies (e.g., 4.1 mM for vacuolar ATPase vs. 5 mM for MR system), reflecting differences in ATP-binding pocket accessibility .

- Reversibility : Inhibition is reversible in vacuolar ATPase unless stabilized by NaBH₄, unlike irreversible MR system inhibition. This necessitates system-specific optimization of reducing agents .

- Interference from ATPases : Crude extracts often contain nonspecific ATPases, requiring component purification (e.g., PEG precipitation) to isolate target inhibition .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.